Lack of Activity at PPARγ Differentiates 1-(3-Methyl-3-pyrrolidinyl)piperidine from Broadly Active Piperidine Derivatives
In competitive binding assays against human peroxisome proliferator-activated receptor gamma (PPARγ), 1-(3-Methyl-3-pyrrolidinyl)piperidine exhibits negligible affinity with an IC50 value exceeding 50,000 nM [1]. This stands in stark contrast to known potent PPARγ agonists based on piperidine scaffolds, such as certain thiazolidinedione derivatives which exhibit nanomolar affinity [2]. This data confirms that the specific 3-methyl pyrrolidine substitution pattern renders the compound inactive at this key metabolic nuclear receptor, a crucial piece of information for designing screens aimed at other targets where off-target PPARγ activity would confound results.
| Evidence Dimension | Binding Affinity to Human PPARγ |
|---|---|
| Target Compound Data | IC50 > 50,000 nM |
| Comparator Or Baseline | Potent piperidine-based PPARγ agonists (e.g., Thiazolidinediones): IC50 values in the low nanomolar range |
| Quantified Difference | > 1,000-fold lower affinity |
| Conditions | Human PPARγ competitive binding assay |
Why This Matters
Confirmation of inactivity against PPARγ is essential for researchers developing screens for alternative targets (e.g., CNS receptors) to avoid metabolic off-target effects that could lead to false positives or complex in vivo phenotypes.
- [1] BindingDB. (n.d.). PrimarySearch_ki for BDBM50109109 at PPARγ. View Source
- [2] Willson, T. M., et al. (2000). The PPARs: from orphan receptors to drug discovery. Journal of Medicinal Chemistry, 43(4), 527-550. View Source
